1,1,1-Trifluoro-2-methylbutan-2-amine

Description

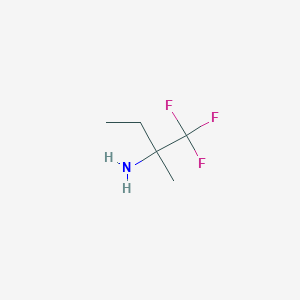

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10F3N |

|---|---|

Molecular Weight |

141.13 g/mol |

IUPAC Name |

1,1,1-trifluoro-2-methylbutan-2-amine |

InChI |

InChI=1S/C5H10F3N/c1-3-4(2,9)5(6,7)8/h3,9H2,1-2H3 |

InChI Key |

SXFSTVSZZSSYHD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(F)(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,1 Trifluoro 2 Methylbutan 2 Amine

Conventional Chemical Synthesis Approaches

Conventional methods for synthesizing racemic 1,1,1-Trifluoro-2-methylbutan-2-amine often begin with readily available fluorinated precursors and employ classical organic reactions to introduce the amine functionality.

Conversion from Precursor Alcohols (e.g., 1,1,1-Trifluoro-2-methylbutan-2-ol)

A common strategy for the synthesis of amines is the conversion from their corresponding alcohols. The precursor, 1,1,1-Trifluoro-2-methylbutan-2-ol, can be synthesized through methods like the Grignard reaction, where a trifluoromethyl ketone reacts with an organometallic reagent such as ethylmagnesium bromide. evitachem.com The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing trifluoromethyl group, facilitates this nucleophilic addition. evitachem.com

Once the tertiary alcohol is obtained, its conversion to the amine can be challenging due to the sterically hindered nature of the tertiary carbon and the poor leaving group potential of the hydroxyl group. A typical approach involves a two-step sequence:

Activation of the Hydroxyl Group: The -OH group is first converted into a better leaving group, such as a tosylate, mesylate, or a halide.

Nucleophilic Substitution: The activated intermediate is then reacted with an amine source, like ammonia (B1221849) or a protected amine equivalent, to displace the leaving group and form the target amine.

Alternative one-pot procedures, such as the Ritter reaction, could also be employed. This reaction involves treating the tertiary alcohol with a nitrile (e.g., acetonitrile) in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to yield the primary amine.

Nucleophilic Amination Strategies

Direct amination strategies often involve the reaction of a carbonyl compound with an amine. Reductive amination is a primary method in this category. For this compound, the synthesis would start from the corresponding ketone, 1,1,1-trifluorobutan-2-one.

The process typically involves:

Reaction of the ketone with an amine (e.g., ammonia or a primary amine) to form an imine or enamine intermediate.

In-situ reduction of the intermediate using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Another approach is the Leuckart-Wallach reaction, where a ketone is reductively aminated using ammonium (B1175870) formate (B1220265) or formamide. This method has been successfully applied to produce similar α-trifluoromethyl amines in high yields. researchgate.netresearchgate.net

Multi-step Synthetic Sequences and Intermediate Derivatization

More complex, multi-step syntheses allow for greater control and versatility, often accommodating a wider range of substrates. flinders.edu.aulibretexts.org One such sequence involves the rearrangement of N-alkylidene benzylamines. google.com This process begins with the condensation of a 1,1,1-trifluoro-2-oxoalkane with benzylamine (B48309) to form an N-(1,1,1-trifluoroisopropylidene) benzylamine intermediate. google.com This imine can then be rearranged and subsequently hydrolyzed to yield the desired primary amine. google.com This multi-step approach, which can be performed as a one-pot synthesis, avoids the direct handling of potentially difficult reagents and allows for purification of intermediates, which is crucial for achieving high purity in the final product. flinders.edu.augoogle.com

Stereoselective and Asymmetric Synthesis of Chiral this compound

As this compound possesses a stereocenter at the C2 position, the production of single enantiomers is critical for its application in chiral drugs and materials. nih.gov Stereoselective synthesis can be achieved through either the resolution of a racemic mixture or by direct asymmetric synthesis.

Enzymatic Resolution and Biocatalytic Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing enantiopure amines. nih.gov

Enzymatic Kinetic Resolution (EKR): This is the most common biocatalytic method for separating enantiomers. It utilizes enzymes, typically lipases, that selectively react with one enantiomer of a racemic mixture, allowing the unreacted enantiomer to be isolated in high enantiomeric purity. nottingham.ac.uk For racemic this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB) or Pseudomonas fluorescens lipase can be used to catalyze the enantioselective acylation of one enantiomer. researchgate.net The resulting amide can then be separated from the unreacted amine. This technique has proven effective for a variety of α-trifluoromethyl amines, achieving high stereoselectivity. researchgate.net

| Enzyme Type | Typical Reaction | Selectivity | Reference |

| Lipases (e.g., CALB, P. fluorescens) | Enantioselective acylation of the racemic amine | Good to excellent (E-values > 200 in some cases) | researchgate.net |

| Transaminases (ω-TAs) | Asymmetric synthesis from a prochiral ketone | Excellent (>99.5% ee) | nottingham.ac.uk |

Asymmetric Biocatalysis: A more efficient approach is the direct synthesis of a single enantiomer from a prochiral precursor. Transaminases (also known as aminotransferases) are enzymes that can catalyze the asymmetric amination of ketones. nottingham.ac.uk Using an engineered ω-transaminase, 1,1,1-trifluorobutan-2-one could be converted directly into either the (R)- or (S)-enantiomer of this compound with very high enantiomeric excess (>99.5% ee). nottingham.ac.uk This method avoids the 50% theoretical yield limit of kinetic resolution. nih.gov

Asymmetric Catalysis in Fluorinated Amine Production

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to produce a large amount of an enantiomerically enriched product. nih.gov

Chiral Auxiliary-Based Methods: One of the most robust methods for the asymmetric synthesis of amines is the use of a chiral auxiliary, such as tert-butanesulfinamide. soton.ac.ukyale.edu The synthesis proceeds via the condensation of the chiral sulfinamide with the precursor ketone (1,1,1-trifluorobutan-2-one) to form a chiral N-sulfinyl imine. Subsequent diastereoselective addition of a nucleophile (e.g., a Grignard reagent) to the imine, followed by acidic cleavage of the sulfinyl group, yields the chiral amine with high enantiopurity. soton.ac.uk

Catalytic Asymmetric Addition to Imines: A more direct catalytic approach involves the enantioselective addition of nucleophiles to trifluoromethyl imines. nih.gov This can be achieved using chiral catalysts, including transition metal complexes or organocatalysts. For instance, a chiral bifunctional amine-thiourea catalyst can activate both the imine and the nucleophile, facilitating a highly enantioselective reaction. rsc.org These methods are powerful for constructing α-tertiary amines, which are challenging synthetic targets. nih.gov

| Catalytic Strategy | Description | Key Features | Reference |

| Chiral Sulfinamide Auxiliary | Stoichiometric use of a chiral auxiliary to direct nucleophilic addition to an imine. | High diastereoselectivity, reliable, broad scope. | soton.ac.ukyale.edu |

| Asymmetric Organocatalysis | Use of chiral small molecules (e.g., bifunctional amine-thioureas) to catalyze the reaction. | Metal-free, mild conditions, high enantioselectivity. | rsc.org |

| Transition Metal Catalysis | Chiral metal complexes catalyze the enantioselective addition of nucleophiles to imines. | High turnover numbers, diverse reactivity. | nih.govyale.edu |

Chiral Auxiliary-Mediated Transformations

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. For the synthesis of α-trifluoromethyl amines such as this compound, tert-butanesulfinamide has emerged as a particularly effective chiral auxiliary. researchgate.netiupac.org The general approach involves the temporary incorporation of the chiral auxiliary to direct the stereoselective introduction of a key functional group, followed by its removal to yield the desired enantiomerically enriched product. nih.gov

The synthesis commences with the condensation of a suitable ketone, in this case, 1,1,1-trifluorobutan-2-one, with an enantiopure form of tert-butanesulfinamide, for instance, (R)-tert-butanesulfinamide. This reaction, typically catalyzed by a mild Lewis acid such as titanium(IV) ethoxide (Ti(OEt)₄), affords the corresponding N-sulfinylketimine intermediate. The formation of this imine is crucial as the tert-butanesulfinyl group effectively shields one face of the C=N double bond, thereby directing the subsequent nucleophilic attack.

The key stereodifferentiating step is the diastereoselective addition of a methyl nucleophile to the N-sulfinylketimine. Organometallic reagents like methylmagnesium bromide (MeMgBr) or methyllithium (B1224462) (MeLi) are commonly employed for this purpose. The chiral sulfinyl group directs the incoming methyl group to the less sterically hindered face of the imine, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. The proposed transition state for this reaction involves the coordination of the organometallic reagent to both the nitrogen and oxygen atoms of the sulfinyl group, creating a rigid six-membered ring structure that dictates the trajectory of the nucleophilic attack.

Following the nucleophilic addition, the final step is the removal of the chiral auxiliary. This is typically achieved by treating the resulting sulfinamide with a strong acid, such as hydrochloric acid (HCl) in a protic solvent like methanol (B129727) or isopropanol. This acidic hydrolysis cleaves the N-S bond, liberating the free chiral amine, this compound, and the protonated form of the chiral auxiliary, which can often be recovered and recycled.

The effectiveness of this method is highlighted by the high diastereomeric excesses (d.e.) typically observed in the addition of organometallic reagents to N-tert-butanesulfinyl imines derived from trifluoromethyl ketones.

| Step | Reactants | Reagents/Conditions | Product | Typical Diastereomeric Excess (d.e.) |

| 1. Imine Formation | 1,1,1-Trifluorobutan-2-one, (R)-tert-butanesulfinamide | Ti(OEt)₄, THF | (R,E)-N-(1,1,1-trifluorobutan-2-ylidene)-tert-butanesulfinamide | N/A |

| 2. Nucleophilic Addition | (R,E)-N-(1,1,1-trifluorobutan-2-ylidene)-tert-butanesulfinamide, Methylmagnesium bromide | THF, -78 °C to rt | (R)-N-((S)-1,1,1-Trifluoro-2-methylbutan-2-yl)-tert-butanesulfinamide | >95% |

| 3. Auxiliary Cleavage | (R)-N-((S)-1,1,1-Trifluoro-2-methylbutan-2-yl)-tert-butanesulfinamide | HCl, Methanol | (S)-1,1,1-Trifluoro-2-methylbutan-2-amine | N/A |

Process Optimization and Scalability Considerations for this compound Production

Transitioning a synthetic route from a laboratory setting to a larger, industrial scale introduces a host of new challenges that must be addressed to ensure the process is safe, efficient, cost-effective, and environmentally sustainable. The production of this compound via a chiral auxiliary-mediated pathway is no exception.

Key Process Parameters for Optimization:

Raw Material Sourcing and Purity: The cost and availability of starting materials, including the trifluoromethyl ketone, the chiral auxiliary, and the organometallic reagent, are primary considerations. The purity of these materials can significantly impact reaction efficiency and product quality.

Reaction Conditions:

Temperature: Organometallic additions are often performed at very low temperatures (e.g., -78 °C) to control selectivity and exothermicity. Maintaining such low temperatures on a large scale requires specialized and energy-intensive cooling systems. Process optimization would involve exploring the feasibility of conducting the reaction at higher, more manageable temperatures without compromising diastereoselectivity.

Solvent Selection: The choice of solvent (e.g., THF) impacts reagent solubility, reaction kinetics, and safety. On a large scale, factors such as solvent cost, toxicity, flammability, and ease of recovery and recycling are critical.

Reagent Stoichiometry: Minimizing the excess of expensive reagents like the organometallic compound and the chiral auxiliary is crucial for cost-effectiveness.

Work-up and Product Isolation: The quenching of the organometallic reaction and the subsequent work-up procedure must be carefully designed to be safe and efficient on a large scale. Product isolation and purification methods, such as distillation or crystallization, need to be optimized for throughput and yield. The acidic cleavage of the chiral auxiliary, for instance, generates a salt of the auxiliary which needs to be efficiently separated from the desired amine product.

Chiral Auxiliary Recovery and Recycling: The economic viability of the process can be significantly enhanced by the efficient recovery and recycling of the chiral auxiliary. This involves developing robust procedures for its isolation from the reaction mixture and re-conversion to its active form without loss of enantiomeric purity.

Scalability Challenges and Potential Solutions:

| Challenge | Potential Solution(s) |

| Exothermicity of Organometallic Addition: | - Use of semi-batch or continuous flow reactors to improve heat transfer and control. - Slower addition of the organometallic reagent. - Dilution of the reaction mixture. |

| Handling of Pyrophoric Reagents: | - Use of engineered controls and specialized equipment for safe transfer and handling. - Training of personnel in handling air- and moisture-sensitive reagents. |

| Maintaining Low Reaction Temperatures: | - Investment in cryogenic cooling systems. - Process optimization to allow for higher reaction temperatures. |

| Product Purification: | - Development of efficient distillation or crystallization protocols to achieve the desired product purity on a large scale. |

| Waste Management: | - Implementation of solvent recovery and recycling programs. - Development of environmentally benign work-up procedures. |

Chemical Reactivity and Derivatization Pathways of 1,1,1 Trifluoro 2 Methylbutan 2 Amine

Reactions Involving the Primary Amine Functional Group

The primary amine group in 1,1,1-trifluoro-2-methylbutan-2-amine is the primary site of chemical reactivity. However, its reactivity is modulated by the adjacent tertiary carbon and the electron-withdrawing trifluoromethyl group. The trifluoromethyl group reduces the basicity and nucleophilicity of the amine compared to its non-fluorinated analogs. nih.gov

Acylation and Sulfonylation for Amide and Sulfonamide Formation

Primary amines readily undergo acylation with acylating agents such as acyl chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. For this compound, these reactions are expected to proceed, although potentially at a slower rate due to the reduced nucleophilicity of the amine and the steric hindrance around the nitrogen atom.

The general reactions can be represented as follows:

Acylation: R-COCl + H₂N-C(CH₃)(C₂H₅)(CF₃) → R-CONH-C(CH₃)(C₂H₅)(CF₃) + HCl

Sulfonylation: R-SO₂Cl + H₂N-C(CH₃)(C₂H₅)(CF₃) → R-SO₂NH-C(CH₃)(C₂H₅)(CF₃) + HCl

Table 1: Representative Acylating and Sulfonylating Agents

| Reagent Type | Example | Product Type |

| Acyl Chloride | Acetyl chloride | Amide |

| Acid Anhydride | Acetic anhydride | Amide |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide |

N-Alkylation and Reductive Amination Reactions

N-alkylation of primary amines with alkyl halides can lead to the formation of secondary, tertiary amines, and ultimately quaternary ammonium (B1175870) salts. wikipedia.orglibretexts.org The reaction of this compound with an alkyl halide would be expected to yield the corresponding N-alkylated products. However, due to the steric hindrance and reduced nucleophilicity of the primary amine, forcing conditions might be necessary. Over-alkylation can be a significant side reaction, leading to a mixture of products. masterorganicchemistry.com

Reductive amination offers a more controlled method for the synthesis of secondary and tertiary amines. libretexts.org This two-step process involves the reaction of the primary amine with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

The general scheme for reductive amination is as follows:

R¹R²C=O + H₂N-C(CH₃)(C₂H₅)(CF₃) ⇌ R¹R²C=N-C(CH₃)(C₂H₅)(CF₃) + H₂O

R¹R²C=N-C(CH₃)(C₂H₅)(CF₃) + [H] → R¹R²CH-NH-C(CH₃)(C₂H₅)(CF₃)

The steric hindrance of this compound might slow down the initial formation of the imine, but the subsequent reduction is generally efficient. This method provides a versatile route to a wide range of N-substituted derivatives.

Formation of Quaternary Ammonium Salts

Primary amines can be exhaustively alkylated to form quaternary ammonium salts. libretexts.org This typically requires an excess of a reactive alkylating agent, such as methyl iodide, and a base to neutralize the hydrogen halide formed in each alkylation step. The formation of a quaternary ammonium salt from this compound would proceed through the sequential formation of the secondary and tertiary amine intermediates. wikipedia.org

H₂N-C(CH₃)(C₂H₅)(CF₃) + 3 R-X → [R₃N-C(CH₃)(C₂H₅)(CF₃)]⁺X⁻ + 2 HX

The steric bulk around the nitrogen atom in the intermediate tertiary amine could make the final alkylation step to the quaternary salt challenging. masterorganicchemistry.com The Menschutkin reaction, the reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium salt, is a well-established method for quaternization. wikipedia.orgscienceinfo.com

Transformations at the Trifluoromethyl-Substituted Carbon Center (Indirect via amine reactivity)

Direct transformations at the highly stable trifluoromethyl group are challenging. However, the reactivity of the amine group can be harnessed to indirectly influence the trifluoromethyl-substituted carbon center. For instance, the formation of an imine or enamine intermediate from this compound can alter the electronic properties of the adjacent carbon atom.

While no direct examples of such transformations for this compound were found in the literature, one could envision scenarios where derivatization of the amine group could facilitate subsequent reactions. For example, the formation of a suitable N-substituted derivative might enable intramolecular reactions or direct the reactivity of external reagents towards the vicinity of the trifluoromethyl group. Further research in this area is needed to explore these possibilities.

Stereospecific Transformations of this compound Derivatives

This compound is a chiral molecule, existing as a pair of enantiomers. Stereospecific transformations of its derivatives are of significant interest for the synthesis of enantiomerically pure compounds, which are often required in pharmaceutical and agrochemical applications.

The synthesis of chiral α-trifluoromethyl amines has been extensively studied, with several methods developed for their enantioselective preparation. nih.govacs.org These methods often involve the use of chiral auxiliaries or catalysts. For derivatives of this compound, stereospecific reactions would aim to preserve or control the stereochemistry at the chiral center.

An example of a stereospecific transformation is the isomerization of α-chiral allylic amines, which can be used to synthesize γ-chiral trifluoromethylated amines with high diastereo- and enantioselectivities. acs.orgresearchgate.net Although this specific reaction may not be directly applicable to the saturated this compound, it highlights the potential for developing stereospecific derivatization pathways for chiral α-trifluoromethyl amines.

Table 2: Potential Stereospecific Reactions for Derivatives

| Reaction Type | Chiral Substrate | Potential Chiral Product | Key Feature |

| Asymmetric Alkylation | N-protected derivative | N-alkylated chiral amine | Control of stereochemistry during N-C bond formation |

| Diastereoselective Reduction | Chiral imine derivative | Chiral secondary amine | Substrate-controlled or reagent-controlled diastereoselectivity |

| Kinetic Resolution | Racemic derivative | Enantioenriched amine and derivatized enantiomer | Selective reaction of one enantiomer |

The development of stereospecific transformations for derivatives of this compound would be a valuable contribution to the field of fluorine chemistry, enabling access to a wider range of structurally diverse and enantiomerically pure molecules.

Advanced Applications of 1,1,1 Trifluoro 2 Methylbutan 2 Amine in Chemical Research

Role as a Chiral Building Block in Complex Organic Synthesis

Chiral amines are crucial components in the synthesis of pharmaceuticals and agrochemicals, as the specific three-dimensional arrangement (stereochemistry) of a molecule is often key to its biological activity. acs.orgyale.edu Fluorinated building blocks, in particular, are of high interest due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and altered binding affinities.

While there are no specific examples in the literature detailing the use of 1,1,1-Trifluoro-2-methylbutan-2-amine as a chiral building block, compounds with similar structures—containing both a trifluoromethyl group and a chiral amine center—are valuable in asymmetric synthesis. nih.govnih.gov These molecules can be used to construct more complex chiral structures, with the trifluoromethyl group serving to enhance the properties of the final product. The synthesis of chiral amines often involves sophisticated methods like asymmetric catalysis to ensure the desired enantiomer is produced with high purity. yale.edumdpi.com

Incorporation into Fluorinated Bioactive Molecules and Drug Leads

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to improve a molecule's pharmacological profile. The trifluoromethyl group (CF3) can enhance properties such as lipophilicity, metabolic stability, and binding affinity. nuft.edu.uanih.gov

Elucidation of Structure-Activity Relationships (SAR) in Functionalized Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, exploring how changes in a molecule's structure affect its biological activity. nih.govrsc.org By systematically modifying a lead compound, chemists can identify the key features responsible for its therapeutic effects. While no SAR studies specifically involving this compound have been published, the incorporation of such a fluorinated amine into a bioactive scaffold would be a logical step in an SAR investigation. Researchers would assess how the size, basicity, and electronic properties of this group influence the molecule's interaction with its biological target compared to non-fluorinated or differently substituted analogs.

Design and Synthesis of Fluorine-Containing Heterocyclic Compounds

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are a cornerstone of pharmaceutical chemistry. nih.govmdpi.com The synthesis of fluorinated heterocycles is a major focus of research, often accomplished by using fluorinated building blocks. nuft.edu.uanih.gov An amine like this compound could theoretically be used in cyclocondensation reactions to form novel heterocyclic systems, where the trifluoromethyl-containing fragment becomes part of the final ring structure. nih.gov

Influence on Molecular Recognition and Binding Properties (excluding clinical data)

The trifluoromethyl group can significantly impact how a molecule binds to a biological target, such as a protein or enzyme. It can participate in non-covalent interactions, including dipole-dipole and hydrophobic interactions, potentially increasing the binding affinity and selectivity of a drug lead. The specific stereochemistry of a chiral amine also plays a critical role in ensuring a precise fit within a binding pocket. Although direct studies on this compound are unavailable, the principles of molecular recognition suggest that its unique combination of a bulky, fluorinated group and a chiral center could be leveraged to design highly specific ligands.

Contributions to Advanced Material Science

Fluorinated compounds are not only important in life sciences but also in material science, where they are used to create polymers and surfaces with unique properties like chemical resistance, thermal stability, and low surface energy. nih.gov

Enhancement of Polymer Properties through Fluorinated Amine Incorporation

Incorporating fluorine into polymers can drastically alter their characteristics, leading to materials with enhanced thermal stability, chemical resistance, and specific surface properties (e.g., hydrophobicity). acs.orgdtic.mil Amines can be incorporated into polymer structures, for instance, in the synthesis of polyimides or through post-polymerization modification techniques where reactive polymers are functionalized with amine-containing molecules. tandfonline.com While there is no literature describing the use of this compound for this purpose, its structure makes it a potential candidate for modifying polymer backbones or side chains to introduce fluorinated moieties, thereby tuning the final material's properties.

Mechanistic and Computational Investigations of 1,1,1 Trifluoro 2 Methylbutan 2 Amine Chemistry

Reaction Mechanism Elucidation for Synthetic Pathways and Transformations

The synthesis of α-trifluoromethyl amines such as 1,1,1-trifluoro-2-methylbutan-2-amine can be approached through several synthetic strategies, primarily involving the formation of a carbon-nitrogen bond adjacent to the trifluoromethyl group. Two prevalent methods are the reductive amination of trifluoromethyl ketones and the nucleophilic addition to trifluoromethyl imines.

Reductive Amination of 1,1,1-Trifluoro-2-methylbutan-2-one:

This pathway involves the reaction of a ketone precursor, 1,1,1-trifluoro-2-methylbutan-2-one, with an amine in the presence of a reducing agent. The mechanism proceeds in two main steps:

Imine Formation: The amine nucleophilically attacks the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a trifluoromethyl-substituted imine (or its corresponding enamine tautomer). This step is typically catalyzed by mild acid. wikipedia.org

Reduction: The intermediate imine is then reduced to the final amine product. The choice of reducing agent is crucial for the success of the reaction. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The use of milder reducing agents like NaBH₃CN is often preferred as they selectively reduce the iminium ion in situ without significantly reducing the starting ketone. masterorganicchemistry.com

Step 1: Imine Formation CF₃-C(=O)-CH(CH₃)₂ + R-NH₂ ⇌ CF₃-C(OH)(NHR)-CH(CH₃)₂ CF₃-C(OH)(NHR)-CH(CH₃)₂ ⇌ CF₃-C(=NR)-CH(CH₃)₂ + H₂O

Step 2: Reduction CF₃-C(=NR)-CH(CH₃)₂ + [H] → CF₃-C(NHR)-CH(CH₃)₂

Nucleophilic Addition to Trifluoromethyl Imines:

An alternative approach involves the generation of a trifluoromethyl-substituted imine, followed by the addition of a nucleophile. For the synthesis of the parent amine (where the nucleophile is a hydride), this method is mechanistically similar to the final step of reductive amination. However, this strategy is versatile for introducing other substituents at the α-position.

The mechanism for the reduction of a trifluoromethyl ketimine, for instance, using a hydride reducing agent, involves the direct nucleophilic attack of the hydride on the electrophilic carbon of the C=N double bond. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the imine carbon, facilitating this addition. nih.gov

Catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common strategy for preparing chiral α-trifluoromethyl amines. nih.gov The stereochemical outcome of these reactions is dependent on the catalyst and the geometry of the imine (E/Z isomers), which can be influenced by the relative sizes of the substituents on the carbon and nitrogen atoms. nih.gov

Computational Chemistry and Molecular Modeling for Design and Reactivity Prediction

Computational methods are invaluable tools for understanding the structure, properties, and reactivity of fluorinated molecules like this compound.

The conformational preferences of this compound are dictated by the steric and electronic interactions between the bulky trifluoromethyl and isopropyl groups, as well as the amine functionality. Conformational analysis, the study of the energetics of different spatial arrangements of atoms (conformers) arising from rotation about single bonds, can predict the most stable conformations. youtube.com

For acyclic alkanes, staggered conformations are generally more stable than eclipsed conformations due to minimized torsional strain. youtube.com In the case of this compound, rotation around the C-C bond connecting the trifluoromethyl-bearing carbon and the isopropyl group will lead to various staggered and eclipsed conformers. The relative energies of these conformers are influenced by:

Steric Hindrance: Gauche interactions between the large trifluoromethyl and isopropyl groups will be energetically unfavorable, leading to a preference for conformations where these groups are anti-periplanar.

Hyperconjugation: Interactions between filled C-H or C-C σ orbitals and empty C-F σ* orbitals can stabilize certain conformations. The alignment of these orbitals is geometry-dependent.

Dipole-Dipole Interactions: The polar C-F bonds create a significant local dipole moment, which will influence the conformational energetics.

The trifluoromethyl group exerts a significant stereochemical influence in reactions involving the adjacent chiral center. Its large steric bulk can direct incoming reagents to the opposite face of the molecule, leading to high diastereoselectivity in reactions. Furthermore, the strong electron-withdrawing nature of the CF₃ group can affect the acidity of adjacent C-H bonds and the reactivity of the amine group. nih.gov

Based on studies of similar perfluoroalkanes, it is expected that this compound will exhibit complex conformational profiles with multiple energy minima. researchgate.net

| Interaction | Description | Predicted Energetic Effect |

|---|---|---|

| Gauche (CF₃/i-Pr) | Steric repulsion between the trifluoromethyl and isopropyl groups when they are in a gauche arrangement (60° dihedral angle). | Destabilizing |

| Anti (CF₃/i-Pr) | The trifluoromethyl and isopropyl groups are positioned opposite to each other (180° dihedral angle), minimizing steric clash. | Stabilizing |

| Hyperconjugation (σC-H → σ*C-F) | Donation of electron density from a C-H bond into an anti-periplanar C-F antibonding orbital. | Stabilizing |

| Dipole Alignment | Interactions between the dipoles of the C-F bonds and the C-N bond. | Dependent on conformation (can be stabilizing or destabilizing) |

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful for elucidating the electronic structure and predicting the reactivity of molecules. nih.gov For this compound, these calculations can provide insights into several key properties.

Molecular Geometry: DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles for the most stable conformers of the molecule.

Electronic Properties: Properties such as the molecular dipole moment, ionization potential, and electron affinity can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Reactivity Indices: DFT can be used to calculate frontier molecular orbitals (HOMO and LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity. dergipark.org.tr

The strong electron-withdrawing nature of the trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to its non-fluorinated analog. This would decrease the basicity of the amine (a lower HOMO energy indicates that the lone pair is less available for donation) and increase the electrophilicity of the adjacent carbon atom.

| Property | Calculated Value (Representative) | Interpretation |

|---|---|---|

| HOMO Energy | -7.5 eV | Relates to the ionization potential and nucleophilicity (electron-donating ability). |

| LUMO Energy | +1.2 eV | Relates to the electron affinity and electrophilicity (electron-accepting ability). |

| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical stability and reactivity. A larger gap suggests higher stability. |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |

| Mulliken Charge on Nitrogen | -0.45 e | Indicates the partial charge on the nitrogen atom, influencing its basicity and nucleophilicity. |

In silico methods, such as molecular docking and molecular dynamics (MD) simulations, are used to study how a small molecule like this compound might interact with a biological target, such as a protein. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. nih.gov For this compound, docking studies could be used to:

Identify potential binding sites on a target protein.

Predict the binding affinity (often expressed as a docking score in kcal/mol).

Analyze the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

The trifluoromethyl group often participates in favorable interactions within a protein binding pocket, including hydrophobic and electrostatic interactions. The amine group can act as a hydrogen bond donor. acs.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecular interactions over time. fu-berlin.de Starting from a docked pose, an MD simulation can:

Assess the stability of the ligand-protein complex.

Reveal how the ligand and protein adapt their conformations upon binding.

Provide insights into the role of solvent (water) molecules in mediating the interaction.

For instance, an MD simulation could show how the trifluoromethyl group of this compound displaces water molecules from a hydrophobic pocket in a protein, leading to an entropically favorable binding event.

| Parameter | Value | Significance |

|---|---|---|

| Binding Affinity (Docking Score) | -6.8 kcal/mol | A negative value indicates a favorable binding interaction. More negative values suggest stronger binding. |

| Hydrogen Bonds | 1 | The amine group acts as a hydrogen bond donor to a backbone carbonyl oxygen of an amino acid residue (e.g., Glycine). |

| Hydrophobic Interactions | 4 | The isopropyl and trifluoromethyl groups are involved in van der Waals interactions with nonpolar amino acid residues (e.g., Leucine, Valine). |

| Interacting Residues | Gly, Leu, Val, Phe | Specific amino acids in the binding pocket that form key interactions with the ligand. |

Future Research Directions and Emerging Trends for 1,1,1 Trifluoro 2 Methylbutan 2 Amine

Development of Novel and Sustainable Synthetic Routes

The development of efficient, environmentally benign, and economically viable synthetic routes to chiral fluorinated amines like 1,1,1-Trifluoro-2-methylbutan-2-amine is a critical area of ongoing research. Future efforts are likely to focus on several key areas:

Photocatalysis and Light-Driven Reactions: Recent advancements in photoredox catalysis offer promising avenues for the synthesis of complex trifluoromethylated aliphatic amines under mild and sustainable conditions. asahilab.co.jp These methods facilitate the direct installation of trifluoromethyl groups and can be adapted for the asymmetric synthesis of chiral amines, potentially providing more efficient pathways to this compound.

Biocatalysis: The use of enzymes, such as transaminases and imine reductases, for the synthesis of chiral amines is a rapidly growing field. researchgate.netnih.gov Biocatalytic approaches offer high enantioselectivity and operate under mild, aqueous conditions, aligning with the principles of green chemistry. researchgate.net Future research could focus on identifying or engineering enzymes capable of directly producing this compound or its immediate precursors.

Sustainable Reagents: There is a growing emphasis on replacing hazardous reagents with more sustainable alternatives. For instance, the use of sulfuryl fluoride (B91410) (SO₂F₂) or hexafluoroisopropanol (HFIP) as activating agents in combination with a fluoride source presents a greener alternative to traditional fluorinating agents. cam.ac.uk The valorization of industrial byproducts like SF₆ as a fluorine source is also being explored. cam.ac.uk

Continuous Flow Synthesis: Flow chemistry offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. The development of continuous flow methods for the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Photocatalysis | Mild reaction conditions, high functional group tolerance, sustainable energy source. | Development of new photocatalysts, expansion of substrate scope. |

| Biocatalysis | High enantioselectivity, aqueous reaction media, reduced waste. | Enzyme discovery and engineering, process optimization. |

| Sustainable Reagents | Reduced environmental impact, improved safety. | Utilization of waste streams, development of novel activating agents. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control. | Reactor design, integration of in-line analytics. |

Exploration of Undiscovered Reactivity Profiles and Catalytic Applications

The unique electronic properties conferred by the trifluoromethyl group suggest that this compound may exhibit novel reactivity and find applications as a catalyst or ligand in asymmetric synthesis.

Reactivity as a Nucleophile and Base: The electron-withdrawing nature of the trifluoromethyl group reduces the basicity of the amine. nih.gov Understanding the precise pKa and nucleophilicity of this compound is crucial for its application in organic synthesis. Future research could explore its reactivity in a range of nucleophilic substitution and addition reactions.

Asymmetric Catalysis: Chiral amines are widely used as organocatalysts. researchgate.netresearchgate.netacs.org The steric and electronic properties of this compound could make it a valuable catalyst for various asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and Mannich reactions.

Ligand Development for Transition Metal Catalysis: Chiral amines can serve as ligands for transition metals, enabling a wide range of enantioselective catalytic reactions. The trifluoromethyl group in this compound could influence the electronic and steric environment of a metal center, potentially leading to catalysts with unique reactivity and selectivity.

| Area of Exploration | Potential Impact | Research Direction |

| Nucleophilicity/Basicity Studies | Predictable reactivity in synthesis. | Detailed kinetic and thermodynamic studies. |

| Organocatalysis | Development of new asymmetric transformations. | Screening in a variety of organocatalytic reactions. |

| Ligand Synthesis | Creation of novel transition metal catalysts. | Synthesis of metal complexes and evaluation in catalysis. |

Expansion of Applications in Emerging Scientific Fields

The distinct properties of this compound make it a promising candidate for applications beyond traditional medicinal chemistry.

Materials Science: The incorporation of fluorine into polymers and other materials can significantly enhance their thermal stability, chemical resistance, and optical properties. asahilab.co.jpbeilstein-journals.org this compound could be used as a monomer or a modifying agent to create novel fluorinated polymers with tailored properties for applications in aerospace, electronics, and energy. asahilab.co.jpcam.ac.uk

Agrochemicals: Fluorinated compounds play a significant role in modern agrochemicals. The trifluoromethyl group can improve the efficacy and metabolic stability of pesticides and herbicides. researchgate.net The specific stereochemistry of this compound could lead to the development of more selective and potent agrochemicals.

Pharmaceuticals and Drug Discovery: Chiral fluorinated amines are highly sought-after building blocks in drug discovery. rsc.orgamanote.com The presence of the trifluoromethyl group can improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target. researchgate.netnih.gov this compound represents a valuable scaffold for the synthesis of new therapeutic agents.

| Emerging Field | Potential Contribution | Future Research |

| Materials Science | Development of high-performance fluoropolymers. asahilab.co.jp | Polymerization studies and material characterization. |

| Agrochemicals | Creation of more effective and selective pesticides. | Synthesis and biological evaluation of new agrochemicals. |

| Drug Discovery | Design of more potent and metabolically stable drugs. nih.gov | Incorporation into novel pharmaceutical scaffolds. |

Development of Advanced Analytical Methodologies for In-Situ Monitoring of Reactions

To fully optimize the synthesis and application of this compound, the development of advanced analytical methods for real-time, in-situ monitoring is essential.

In-Situ NMR Spectroscopy: ¹⁹F NMR spectroscopy is a powerful tool for monitoring reactions involving fluorinated compounds due to its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus. researchgate.netrsc.org The development of in-situ ¹⁹F NMR techniques would allow for real-time tracking of reaction kinetics, intermediates, and byproducts in the synthesis of this compound.

Process Analytical Technology (PAT): The integration of in-line and on-line analytical tools, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, into synthetic processes can provide continuous monitoring of critical process parameters. This approach, known as Process Analytical Technology (PAT), can lead to improved process understanding, control, and efficiency.

Chiral Separation and Analysis: As this compound is a chiral compound, the development of rapid and efficient methods for determining enantiomeric purity is crucial. Advanced chromatographic techniques, such as supercritical fluid chromatography (SFC) and high-performance liquid chromatography (HPLC) with chiral stationary phases, will play a key role in the quality control of this compound.

| Analytical Methodology | Benefit for Research and Development | Future Directions |

| In-Situ ¹⁹F NMR | Real-time kinetic and mechanistic insights. | Development of robust probes and automated data analysis. |

| Process Analytical Technology (PAT) | Improved process control and optimization. | Integration of multiple spectroscopic techniques into flow reactors. |

| Advanced Chiral Chromatography | Accurate determination of enantiomeric purity. | Development of novel chiral stationary phases for faster separations. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.